DIFLUOROSULFOACETIC ACID DIMETHYL ESTER
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Overview
Description
DIFLUOROSULFOACETIC ACID DIMETHYL ESTER: is an organic compound with the molecular formula C3H3F3O4S . It is also known by its systematic name, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate . This compound is a colorless to yellow liquid with a boiling point of 117-118°C and a density of 1.509 g/mL at 25°C . It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER can be synthesized through the reaction of tetrafluoroethane-β-sultone with methanol . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sultone . The reaction mixture is cooled using an ice bath and stirred for several hours to ensure complete conversion. The product is then purified by distillation.
Industrial Production Methods: In an industrial setting, the synthesis of difluoro methoxysulfonyl acetic acid methyl ester involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form difluoroacetic acid derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Formation of various substituted acetic acid derivatives.
Reduction: Formation of difluoroacetic acid.
Oxidation: Formation of higher oxidation state compounds.
Scientific Research Applications
DIFLUOROSULFOACETIC ACID DIMETHYL ESTER has several applications in scientific research:
Mechanism of Action
The mechanism of action of difluoro methoxysulfonyl acetic acid methyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Methyl difluoro(fluorosulfonyl)acetate
- Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Difluoro(fluorosulfonyl)acetic acid
Uniqueness: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER is unique due to its combination of the difluoro and fluorosulfonyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
methyl 2,2-difluoro-2-methoxysulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZTWZDWDNGIMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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